molecular formula C24H24ClN7O2 B2756933 1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide CAS No. 1251551-95-7

1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide

Cat. No. B2756933
CAS RN: 1251551-95-7
M. Wt: 477.95
InChI Key: RBBRZYVXYQRWPU-UHFFFAOYSA-N
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Description

The compound is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Chemical Reactions Analysis

While specific chemical reactions involving the given compound are not available in the retrieved resources, indole derivatives are known to undergo a variety of chemical reactions .

Scientific Research Applications

Ionic Liquid Crystals Design

Researchers have utilized piperidinium, piperazinium, and morpholinium cations, which are structurally related to the compound of interest, in the design of ionic liquid crystals. These cations were combined with different anions to study their mesomorphic behavior, indicating potential applications in advanced material science and technology Lava, K., Binnemans, K., & Cardinaels, T. (2009).

Hydrogen Bonding and Crystal Structures

The study of hydrogen bonding in proton-transfer compounds involving aliphatic nitrogen Lewis bases, including morpholine, provides insights into the structural features and hydrogen-bonding patterns of these complexes. Such research contributes to understanding the molecular structure and reactivity, potentially informing the development of new pharmaceuticals or materials Smith, G., Wermuth, U., & Sagatys, D. S. (2011).

Anticancer Activity

Derivatives of piperidine and morpholine have been synthesized and evaluated for their anticancer activity. This highlights the potential therapeutic applications of compounds related to the one , showcasing their role in drug development efforts aimed at treating various cancers Rehman, A., et al. (2018).

Synthesis of Heterocyclic Compounds

The synthesis methodologies involving compounds with morpholine and piperidine rings, akin to the compound of interest, reveal the chemical flexibility and utility of such structures in generating novel heterocyclic compounds. These synthetic approaches are crucial for developing new drugs and materials Fritz, S. P., et al. (2011).

Molecular Design and Optimization

The design and optimization of molecules featuring piperidine and morpholine components for selective receptor antagonism demonstrate the significance of such structures in medicinal chemistry. Research in this area can lead to the discovery of new therapeutic agents with improved efficacy and specificity Nirogi, R., et al. (2017).

Future Directions

Indole derivatives, including the given compound, continue to attract the attention of the chemical community due to their biological significance . Future research may focus on exploring novel methods of synthesis and investigating their potential applications in medicine and other fields.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O2/c1-17-7-8-18(25)15-20(17)27-21(33)16-32-24(34)31-10-9-26-22(23(31)28-32)30-13-11-29(12-14-30)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBRZYVXYQRWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide

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